2,2-Difluoro-3-methanesulfonylpropan-1-ol
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Overview
Description
2,2-Difluoro-3-methanesulfonylpropan-1-ol is a fluorinated organic compound with a molecular weight of 174.2 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methanesulfonylpropan-1-ol typically involves the reaction of difluoromethane with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methanesulfonylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-methanesulfonylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-methanesulfonylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropane-1,3-diol: Similar in structure but lacks the methanesulfonyl group.
2,2-Difluoro-1,3-propanediol: Another fluorinated compound with different functional groups.
2,2-Difluoro-3-hydroxypropanesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
Uniqueness
2,2-Difluoro-3-methanesulfonylpropan-1-ol is unique due to the presence of both fluorine atoms and a methanesulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C4H8F2O3S |
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Molecular Weight |
174.17 g/mol |
IUPAC Name |
2,2-difluoro-3-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C4H8F2O3S/c1-10(8,9)3-4(5,6)2-7/h7H,2-3H2,1H3 |
InChI Key |
RFLSDBASCHKILV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(CO)(F)F |
Origin of Product |
United States |
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